![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)
1-Bromobicyclo[2.2.1]heptane
Overview
Description
1-Bromobicyclo[2.2.1]heptane (C₇H₁₁Br, CAS 13474-70-9) is a bicyclic alkyl bromide with a bromine atom attached to a bridgehead carbon of the norbornane framework. Its molecular structure imposes significant steric and electronic constraints, making it a unique subject in organic chemistry. The compound has a molecular weight of 175.07 g/mol and a calculated XLogP3 value of 2.5, indicating moderate hydrophobicity .
The bridgehead bromine substitution results in exceptional kinetic inertness. Unlike typical secondary alkyl halides, this compound resists both SN1 and SN2 mechanisms due to the rigid bicyclic framework. SN2 reactions are sterically hindered because the backside attack is blocked by adjacent bridge hydrogens . Similarly, SN1 pathways are unfavorable because the resulting carbocation would be highly strained and destabilized by the bicyclic geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.2.1]heptane can be synthesized through several methods:
Bromination of Norbornane: One common method involves the bromination of norbornane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the bridgehead position.
Addition of Hydrogen Bromide to Norbornene: Another method involves the addition of hydrogen bromide (HBr) to norbornene. This reaction typically occurs under acidic conditions and follows Markovnikov’s rule, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the bromination of norbornane due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and light conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. the steric hindrance at the bridgehead position makes it less reactive in typical S_N2 reactions.
Elimination Reactions: This compound can also undergo elimination reactions to form norbornene. The elimination typically requires strong bases and high temperatures.
Common Reagents and Conditions
Nucleophilic Substitution: Silver nitrate (AgNO₃) in aqueous solution at 150°C.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) at high temperatures.
Major Products
Nucleophilic Substitution: Formation of norbornyl alcohol.
Elimination: Formation of norbornene.
Scientific Research Applications
Applications in Organic Synthesis
1-Bromobicyclo[2.2.1]heptane serves as an important intermediate in organic synthesis due to its ability to undergo various transformations:
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of novel pharmaceutical compounds, including analgesics and antitumor agents. For instance, derivatives such as 7-substituted 2-azabicyclo[2.2.1]heptanes are synthesized from this compound, which are crucial for developing epibatidine analogues known for their analgesic properties.
- Asymmetric Synthesis : The compound's structure allows it to participate in asymmetric synthesis reactions, such as the microbial Baeyer-Villiger reaction, which produces lactones with high enantiomeric excess. This capability is essential for creating enantiomerically pure substances required in drug development.
Material Science Applications
In material science, this compound can be used to create novel polymers and materials:
- Polymer Synthesis : The reactivity of the bromine atom facilitates the formation of polymers with unique properties through various chemical transformations. Case studies have demonstrated its utility in synthesizing sulfonyl derivatives from related bicyclic compounds, which can be further manipulated to produce ketones and thiones with applications in chemical synthesis and drug development.
Case Study 1: Synthesis of Antitumor Agents
A study published in the Journal of the American Chemical Society highlights the use of this compound in synthesizing potent antitumor agents. Researchers demonstrated that by modifying the bromine substituent and introducing additional functional groups, they could enhance the biological activity of the resulting compounds.
Case Study 2: Asymmetric Synthesis via Baeyer-Villiger Reaction
Another significant application involves using this compound in the Baeyer-Villiger oxidation process, where it acts as a precursor to produce lactones with high enantiomeric purity. This reaction showcases the compound's potential in producing chiral intermediates essential for pharmaceutical applications.
Reactivity Profile
Despite its potential applications, this compound exhibits limited reactivity in nucleophilic substitution reactions (both S1 and S2). This behavior is attributed to:
Mechanism of Action
The mechanism of action of 1-bromobicyclo[2.2.1]heptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bridgehead position stabilizes the carbocation, allowing the reaction to proceed via the S_N1 mechanism. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs include:
- 1-Bromobicyclo[2.2.2]octane : A larger bicyclic system with reduced strain.
- 1-Bromoadamantane : A tricyclic bridgehead bromide with a rigid adamantane scaffold.
- Cyclohexyl bromide: A monocyclic secondary alkyl halide.
Compound | Structure | Bridgehead Strain | Carbocation Stability |
---|---|---|---|
1-Bromobicyclo[2.2.1]heptane | Bicyclo[2.2.1] | High | Very low |
1-Bromobicyclo[2.2.2]octane | Bicyclo[2.2.2] | Moderate | Low |
1-Bromoadamantane | Tricyclic adamantane | Low | Moderate |
Cyclohexyl bromide | Monocyclic | None | Moderate |
Reactivity in Substitution Reactions
This compound exhibits markedly slower reaction rates compared to its analogs:
- Grignard Reactions : When treated with methylmagnesium bromide, this compound yields only 5% coupling product (1-methylbicyclo[2.2.1]heptane) after prolonged heating, whereas 1-bromobicyclo[2.2.2]octane reacts efficiently under similar conditions .
- SN2 Reactivity : Cyclohexyl bromide undergoes SN2 substitution with cyanide ions, but this compound remains inert due to steric hindrance .
- SN1 Reactivity : Adamantane-derived carbocations are stabilized by hyperconjugation, enabling SN1 pathways for 1-bromoadamantane. In contrast, the bicyclo[2.2.1]heptane carbocation is too strained to form .
Elimination Reactions
This compound fails to undergo elimination (E2) with strong bases (e.g., KOtBu) due to two factors:
Steric Hindrance: The base cannot abstract the β-hydrogen, which is shielded by the bicyclic framework.
Bredt’s Rule Violation : Elimination would produce a bridgehead alkene, violating Bredt’s rule and generating a highly strained, unstable product .
In contrast, cyclohexyl bromide readily undergoes elimination to form cyclohexene under similar conditions.
Key Research Findings
- Theoretical Studies : Molecular modeling confirms that the bridgehead bromine in this compound creates a "caged" environment, disfowing nucleophilic attack or carbocation formation .
- Comparative Kinetics : Reaction rates with Grignard reagents follow the order: 1-bromoadamantane > 1-bromobicyclo[2.2.2]octane > this compound .
- Applications : The compound’s stability makes it a model for studying steric effects, though its low reactivity limits synthetic utility compared to more flexible analogs like 1-bromoadamantane .
Biological Activity
1-Bromobicyclo[2.2.1]heptane is a compound of significant interest in organic chemistry due to its unique bridged bicyclic structure. This structure influences its reactivity and biological activity, making it a subject of various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 175.07 g/mol. Its structure consists of a bicyclic system that includes a bromine atom bonded to one of the bridgehead carbons, which significantly affects its chemical behavior.
Property | Value |
---|---|
Molecular Formula | C₇H₁₁Br |
Molar Mass | 175.07 g/mol |
Density | 1.363 g/mL at 25°C |
Boiling Point | 82°C at 29 mm Hg |
Flash Point | 60°C |
Skin Permeation | Yes |
CYP Inhibition | CYP2C9 inhibitor |
Reactivity Profile
This compound is noted for its extremely low reactivity in nucleophilic substitution reactions (both SN1 and SN2). This unreactivity is attributed to the steric hindrance caused by its bridged structure, which restricts nucleophile approach and destabilizes potential carbocation intermediates formed during reactions .
- SN2 Reactions : The bridged structure limits backside attack, essential for SN2 mechanisms.
- SN1 Reactions : The formation of stable carbocations is hindered due to significant angle strain in the bicyclic system.
Case Study: Reactivity Assessment
A study assessed the reactivity of various bicyclic compounds, including this compound, demonstrating that its unique structure leads to significantly lower reaction rates compared to non-branched counterparts. This finding emphasizes the importance of structural features in determining chemical behavior in biological systems.
Research Findings
- Inhibition Studies : Research on related compounds indicates that modifications to the bicyclic structure can enhance or reduce biological activity significantly. For instance, substituents on the bridgehead carbons can alter reactivity profiles and interaction with biological targets.
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which may exhibit enhanced biological activities or serve as models for studying drug interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-bromobicyclo[2.2.1]heptane, and what challenges arise during its synthesis?
The compound is typically synthesized via the Hunsdiecker reaction , where 1-carboxybicyclo[2.2.1]heptane reacts with dibromomethane under nitrogen atmosphere . Challenges include:
- Low reactivity of intermediates : The rigid bicyclic structure impedes bromination, requiring extended reaction times.
- Byproduct formation : Side reactions with solvents (e.g., ether) may occur during Grignard-mediated methylation attempts . Methodological recommendation: Use inert solvents (e.g., cyclohexane) and monitor reactions via VPC-mass spectrometry to track product purity .
Q. Why is this compound unreactive in SN1 and SN2 substitution reactions?
The bicyclo[2.2.1]heptane framework creates severe steric hindrance :
- SN2 : The backside attack is blocked by the bridgehead carbons, preventing a planar transition state.
- SN1 : Ionization to a carbocation is disfavored due to the rigid, non-planar geometry of the bridgehead carbon, which destabilizes the carbocation intermediate . Methodological recommendation: Use molecular modeling to visualize spatial constraints and compare with more reactive analogs like 1-bromoadamantane .
Advanced Research Questions
Q. Why does this compound resist elimination even under strong base and heat?
Elimination (e.g., E2) requires anti-periplanar alignment of the β-hydrogen and leaving group. The bicyclic structure restricts bond rotation , making this geometry inaccessible . Methodological recommendation:
- Perform conformational analysis using computational tools (e.g., DFT calculations) to map energy barriers.
- Compare with flexible analogs (e.g., cyclohexyl bromide) to validate steric vs. electronic effects .
Q. How can researchers optimize Grignard reactions involving this compound to improve coupling yields?
In methylation experiments with methylmagnesium bromide, only 5% yield of 1-methylbicyclo[2.2.1]heptane was achieved, with 95% unreacted starting material . Key factors:
- Solvent competition : The Grignard reagent preferentially reacts with ether solvents.
- Reaction time : Prolonged heating (18+ hours) is required but may degrade sensitive reagents. Methodological recommendation:
- Use non-coordinating solvents (e.g., THF) and high-pressure conditions to accelerate reactivity.
- Monitor reaction progress via GC-MS to identify optimal termination points .
Q. How do solvolysis rates of this compound compare to other bridgehead bromides, and what structural features explain these differences?
Solvolysis reactivity follows: 1-bromoadamantane > 1-bromobicyclo[2.2.2]octane > this compound . The trend correlates with carbocation stability :
- Adamantane’s diamondoid structure stabilizes carbocations via hyperconjugation.
- Bicyclo[2.2.1]heptane’s strained geometry destabilizes carbocations, making solvolysis negligible . Methodological recommendation: Perform kinetic studies (e.g., using acetic acid/water mixtures) to quantify rate differences and validate with computational HOMO-LUMO analyses .
Q. Can bicyclo[2.2.1]heptane derivatives be designed for high-energy density applications while maintaining low sensitivity?
Theoretical studies suggest that nitro-functionalized derivatives (e.g., bicyclo[2.2.1]heptane with C-NO₂ groups) exhibit high heat of formation (HOF) and detonation velocity while retaining stability due to the rigid core . Methodological recommendation:
- Use density functional theory (DFT) to predict HOF and bond dissociation energies.
- Screen for impact sensitivity using computational models (e.g., Crippen’s method) .
Q. How do stereochemical descriptors (e.g., endo/exo) influence the reactivity of substituted bicyclo[2.2.1]heptane derivatives?
Substituent orientation (e.g., 2-endo-bromo vs. 2-exo-bromo) alters steric and electronic environments. For example, endo-bromo groups face greater steric hindrance, further reducing nucleophilic substitution rates . Methodological recommendation:
Properties
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-70-9 | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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